molecular formula C24H27N3O2 B2715246 N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 1808720-24-2

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2715246
CAS No.: 1808720-24-2
M. Wt: 389.499
InChI Key: BCDUSZXOPGSMOI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes a butylphenyl group, a cyano group, and a morpholinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions including nitrile formation, amide coupling, and aromatic substitution.

    Nitrile Formation: The initial step involves the formation of the nitrile group through a reaction such as the dehydration of an amide or the substitution of a halide with a cyanide ion.

    Amide Coupling: The next step involves coupling the nitrile intermediate with an amine to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Aromatic Substitution: The final step involves the substitution of the aromatic ring with the morpholinyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the amide group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-cyano-3-[4-(piperidin-4-yl)phenyl]prop-2-enamide
  • N-(4-butylphenyl)-2-cyano-3-[4-(pyrrolidin-4-yl)phenyl]prop-2-enamide
  • N-(4-butylphenyl)-2-cyano-3-[4-(piperazin-4-yl)phenyl]prop-2-enamide

Uniqueness

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-2-3-4-19-5-9-22(10-6-19)26-24(28)21(18-25)17-20-7-11-23(12-8-20)27-13-15-29-16-14-27/h5-12,17H,2-4,13-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDUSZXOPGSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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